7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Overview
Description
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound that belongs to the benzoxepin family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves a multi-step process. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired benzoxepin derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-2H-isoquinolin-1-one: Another brominated heterocyclic compound with potential biological activities.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A related compound with similar structural features and applications.
Uniqueness
7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. This dual halogenation makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-bromo-9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDMMSPQWNADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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